SK1 Isoform Selectivity: No Detectable SK2 Inhibition at 100 µM vs. Dual and SK2-Selective Inhibitors
CB5468139 demonstrates absolute SK1 selectivity with no measurable inhibition of SK2 at concentrations up to 100 µM, in contrast to SK1/2 dual inhibitors ABC294735 and SKI-II which inhibit both isoforms, and opposite to the SK2-selective inhibitor ABC294640 which spares SK1 [1]. The Ki of CB5468139 for SK1 is 280 nM, while ABC294640 exhibits a Ki of 9.3 µM for SK2 with no SK1 inhibition [1].
| Evidence Dimension | Isoform selectivity (SK1 vs SK2 inhibition) |
|---|---|
| Target Compound Data | SK1 IC50 ~2 µM, Ki = 280 nM; SK2: no inhibition at 100 µM |
| Comparator Or Baseline | ABC294640: SK2 IC50 ~40 µM, Ki = 9.3 µM, SK1: no inhibition at 100 µM; ABC294735: SK1 and SK2 IC50 ~10 µM each; SKI-II: SK1 IC50 = 35 µM, SK2 IC50 = 20 µM |
| Quantified Difference | CB5468139 is the only compound in the panel with exclusive SK1 inhibition at concentrations spanning >50-fold above its SK1 IC50; SK1/SK2 selectivity ratio >50-fold for CB5468139 vs. ~1 for dual inhibitors |
| Conditions | Recombinant human SK1 and SK2; sphingosine at 10 µM (SK1) or 5 µM (SK2); ATP at 100 µM; ADP Quest assay; Gao et al. 2012 PLoS ONE |
Why This Matters
For experiments requiring unambiguous attribution of phenotypes to SK1 alone, CB5468139 provides the cleanest pharmacological window among commercially available SK inhibitors at the time of its characterization, avoiding the confounding dual-pathway effects seen with SKI-II or ABC294735.
- [1] Gao P, Peterson YK, Smith RA, Smith CD. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases. PLoS ONE. 2012;7(9):e44543. doi:10.1371/journal.pone.0044543 View Source
